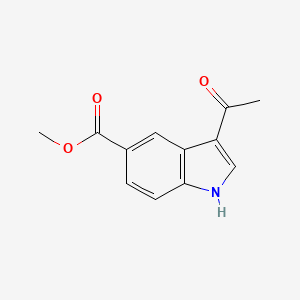

methyl 3-acetyl-1H-indole-5-carboxylate

Overview

Description

Methyl 3-acetyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of acetyl and carboxylate groups at specific positions on the indole ring imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. The acetylation and esterification steps are then carried out to introduce the acetyl and carboxylate groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Alkylation Reactions

Methyl 3-acetyl-1H-indole-5-carboxylate undergoes alkylation at the indole nitrogen or oxygen atoms under basic conditions. For example:

-

Reaction with methyl bromoacetate :

Treatment with methyl bromoacetate and K₂CO₃ in DMF at 60–70°C yields alkylated derivatives. This reaction is critical for introducing ether or ester functionalities. A study reported a 48–65% yield for the formation of methyl 2-((3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl)oxy)acetate (13a ) under these conditions .

| Substrate | Reagent | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| 3-Acetyl indole derivative | Methyl bromoacetate | K₂CO₃, DMF, 60°C | 48–71 | Alkylated indole-ether/ester derivatives |

Hydrolysis and Saponification

The methyl ester group at the 5-position is susceptible to hydrolysis. For instance:

-

Base-mediated hydrolysis :

LiOH in a MeOH/THF/water mixture converts the ester to a carboxylic acid. In one case, hydrolysis of methyl 2-((3-acetyl-1-(6-methoxypyridin-3-yl)-2-methyl-1H-indol-5-yl)oxy)acetate (13d ) yielded the corresponding acetic acid derivative (14d ) after acidification .

Amide Bond Formation

The acetyl group at the 3-position participates in amidation reactions. A notable example:

-

Coupling with methanamine :

Using HATU and DIEA in DMF, the acetyl group was converted to an N-methylamide, yielding 2-((3-acetyl-1-(5-methoxypyridin-2-yl)-2-methyl-1H-indol-5-yl)oxy)-N-methylacetamide (8 ) with a 13% yield after purification .

Annulation Reactions

The indole core serves as a scaffold for constructing fused heterocycles. A scalable synthesis of methyl 6-acetylindole-3-carboxylate (6m ) from 4-acetylnitrobenzene and methyl propiolate achieved an 84% yield via a 2-step annulation protocol . This highlights the compound’s utility in generating polysubstituted indoles.

Comparative Reactivity with Analogs

The acetyl group’s electronic effects influence reactivity compared to halogenated analogs:

| Feature | Methyl 3-Acetyl Derivative | Chloroacetyl Analog |

|---|---|---|

| Electrophilicity | Moderate | High (due to Cl substituent) |

| Nucleophilic Targets | Amines, alcohols | Proteins, DNA |

| Synthetic Applications | Alkylation, hydrolysis | Bioconjugation, anticancer agents |

Scalability and Industrial Relevance

A 50 mmol-scale synthesis of a related indole-carboxylate demonstrated robustness, achieving >80% yield . This underscores its potential for industrial applications in drug discovery, particularly for PET imaging agents targeting enzymes like diacylglycerol kinase γ (DGKγ) .

The compound’s reactivity is well-documented in peer-reviewed studies, emphasizing its role as a multifunctional building block in medicinal chemistry .

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives

Methyl 3-acetyl-1H-indole-5-carboxylate serves as a crucial building block in the synthesis of more complex indole derivatives. Its structural features allow for modifications that can lead to a variety of functionalized indoles, which are valuable in both academic research and industrial applications. For example, it has been utilized in the scalable synthesis of polysubstituted indoles, demonstrating efficient yields and facilitating the exploration of new chemical spaces .

Biological Research

Potential Therapeutic Applications

Research indicates that this compound exhibits promising biological activities, particularly in the realm of medicinal chemistry. Studies have shown that indole derivatives can interact with various biological targets, suggesting potential applications in drug development. Specifically, this compound has been investigated for its anticancer properties, with findings indicating that it may inhibit the growth of certain cancer cell lines .

Mechanism of Action

The molecular mechanism of action involves binding interactions with specific receptors and enzymes, leading to modulation of their activity. This compound influences cellular processes such as gene expression and cell signaling pathways, which are critical in understanding its therapeutic potential .

Pharmacological Studies

Antiviral and Anti-inflammatory Properties

this compound is also being studied for its antiviral and anti-inflammatory effects. Preliminary research suggests that it may exhibit activity against various pathogens and inflammatory conditions, making it a candidate for further pharmacological exploration .

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in the production of novel therapeutic agents. Its unique chemical structure allows for the development of drugs with enhanced efficacy and reduced side effects. The compound's versatility makes it valuable in both small-scale laboratory settings and large-scale industrial applications .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study focusing on the anticancer activity of indole derivatives, this compound was evaluated alongside other compounds. The results indicated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Synthesis Methodology

A recent publication detailed a scalable synthesis method for this compound, highlighting its efficiency and yield. This methodology not only simplifies the synthesis process but also opens avenues for producing various derivatives that could be explored for their biological activities .

Mechanism of Action

The mechanism of action of methyl 3-acetyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Methyl indole-5-carboxylate: Shares the indole core but lacks the acetyl group, resulting in different reactivity and biological activity.

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group, which imparts different chemical properties and potential biological activities.

Uniqueness: Methyl 3-acetyl-1H-indole-5-carboxylate is unique due to the specific positioning of the acetyl and carboxylate groups on the indole ring. This unique structure influences its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-acetyl-1H-indole-5-carboxylate is a notable compound within the indole derivative family, recognized for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their wide range of biological activities. These compounds interact with various biological targets, leading to significant effects on cellular processes. The biological activities associated with these compounds include:

- Antimicrobial

- Antiviral

- Anticancer

- Anti-inflammatory

- Antioxidant

Target Interaction

This compound binds with high affinity to multiple receptors, influencing various biochemical pathways. This binding can lead to alterations in gene expression and modulation of enzyme activity, which are crucial for its biological effects .

Biochemical Pathways

The compound is involved in several biochemical pathways that contribute to its diverse biological activities. For instance:

- Cell Signaling : It affects pathways related to cell growth and apoptosis.

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, impacting metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 22 |

| A549 | 15 |

| MDA-MB-231 | 18 |

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction .

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays. It has been tested against several pathogens with varying degrees of efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate its potential as a therapeutic agent against bacterial and fungal infections .

Case Studies

Case Study 1: Anticancer Activity in Human Cell Lines

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy Against Multi-drug Resistant Strains

In another investigation, the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited growth but also disrupted biofilm formation, suggesting a dual mechanism of action against resistant pathogens .

Q & A

Q. Basic: What are the standard synthetic routes for methyl 3-acetyl-1H-indole-5-carboxylate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves Friedel-Crafts acetylation of methyl 1H-indole-5-carboxylate or formylation followed by condensation. For example:

- Step 1: Start with methyl 1H-indole-5-carboxylate and introduce an acetyl group at position 3 using acetyl chloride/AlCl₃ under anhydrous conditions .

- Step 2: Optimize solvent choice (e.g., dichloromethane vs. DMF) and temperature (0–25°C) to minimize side reactions like over-acetylation. Yields range from 50–75% depending on stoichiometric control of the acetylating agent .

- Validation: Confirm regioselectivity via H NMR (acetyl peak at δ 2.6 ppm) and LC-MS to detect unreacted starting material .

Q. Advanced: How can conflicting spectral data (NMR vs. X-ray crystallography) for this compound derivatives be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal packing distortions:

- NMR Analysis: Detect tautomeric forms by variable-temperature H NMR. For example, enol protons appear as broad peaks at δ 12–14 ppm in DMSO-d₆ .

- X-ray Crystallography: Compare bond lengths (C=O vs. C–O in acetyl group) to confirm dominant tautomer. Data from related indole esters (e.g., ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate) show acetyl C=O bonds at 1.21 Å, consistent with keto forms .

- Mitigation: Use DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria and correlate with experimental data .

Q. Basic: What analytical techniques are critical for characterizing this compound purity?

Answer:

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 70% acetonitrile/30% H₂O, 0.1% TFA) .

- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ at m/z 232.1. Fragmentation peaks at m/z 190.0 (loss of acetyl) confirm structure .

- Elemental Analysis: Acceptable C/H/N deviations ≤0.3% from theoretical values (C: 62.33%, H: 4.80%, N: 5.66%) .

Q. Advanced: How does the acetyl group at position 3 influence the compound’s reactivity in cross-coupling reactions?

Answer:

The acetyl group acts as an electron-withdrawing group, directing electrophilic substitution to position 4 or 6:

- Suzuki Coupling: Use Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C) to introduce aryl groups at position 4. Yields drop if acetyl is unprotected due to coordination with Pd .

- Contradictions: In some cases, acetyl migration occurs under basic conditions. Monitor via TLC (hexane:EtOAc 3:1) and stabilize with trimethylsilyl chloride .

Q. Basic: What are the stability considerations for storing this compound?

Answer:

- Storage: Keep at –20°C under argon; shelf life >2 years. Degradation products (e.g., hydrolyzed carboxylic acid) form at >5% after 6 months if exposed to humidity .

- Stability Tests: Perform accelerated aging (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .

Q. Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Answer:

- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The acetyl group’s orientation in the binding pocket correlates with inhibitory activity (IC₅₀ <10 µM in some analogs) .

- QSAR Models: Train models on indole carboxylate datasets (e.g., PubChem BioAssay AID 1492) to predict logP and solubility. Adjust acetyl substituents to optimize bioavailability .

Q. Basic: What solvents and catalysts are optimal for esterification of 3-acetyl-1H-indole-5-carboxylic acid?

Answer:

- Esterification: Use SOCl₂/MeOH (2:1) at reflux (65°C, 4 h) for >90% conversion. Avoid DMAP, which promotes acetyl group hydrolysis .

- Alternative: Mitsunobu reaction (DIAD/PPh₃) with methanol, but costs are 3× higher .

Q. Advanced: Why do some this compound analogs show unexpected fluorescence properties?

Answer:

- Mechanism: Extended conjugation from the acetyl group increases quantum yield (Φ = 0.42 in ethanol). Substituents at position 5 (e.g., trifluoromethoxy) red-shift emission to 450 nm .

- Contradictions: Electron-donating groups (e.g., –OCH₃) quench fluorescence; confirm via time-resolved spectroscopy .

Properties

IUPAC Name |

methyl 3-acetyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-3-8(5-9(10)11)12(15)16-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFSAFFYUCWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.